molecular formula C16H24N2O4 B2409478 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea CAS No. 1797964-52-3

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea

Cat. No. B2409478
M. Wt: 308.378
InChI Key: FPGLIDYVAHNUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor and has been used extensively in scientific research to study the endocannabinoid system.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Flexible ureas, including derivatives related to "1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea", have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These compounds were designed to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility. Such inhibitors can potentially be used in the treatment of diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions (Vidaluc et al., 1995).

Electro-Fenton Degradation of Antimicrobials

The electro-Fenton degradation process has been applied to urea derivatives, demonstrating their potential in environmental applications such as the degradation of persistent antimicrobials in water. This method involves the generation of hydroxyl radicals to break down contaminants, highlighting the role of urea derivatives in enhancing the efficiency of such processes (Sirés et al., 2007).

Corrosion Inhibition

Certain urea derivatives have been investigated for their efficiency as corrosion inhibitors, especially in protecting mild steel in acidic environments. These studies show the potential of cyclopentyl and dimethoxyphenyl substituted ureas in forming protective layers on metal surfaces, thus preventing corrosion. This application is crucial for extending the lifespan of metal components in various industrial applications (Mistry et al., 2011).

Complexation and Unfolding Studies

Research on heterocyclic ureas, including compounds similar to "1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea", has revealed their ability to form multiply hydrogen-bonded complexes. These studies provide insights into the conformational behavior of such compounds, which is relevant for understanding their biological interactions and potential applications in designing more effective pharmaceutical agents (Corbin et al., 2001).

properties

IUPAC Name

1-cyclopentyl-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-14-8-7-11(9-15(14)22-2)13(19)10-17-16(20)18-12-5-3-4-6-12/h7-9,12-13,19H,3-6,10H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGLIDYVAHNUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)NC2CCCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea

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